Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N5,N5-dimethyl-L-glutaminate
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Overview
Description
Tert-butyl N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutaminate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound’s structure includes a tert-butyl ester and a dimethylated glutamate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutaminate typically involves multiple steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-glutamic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Dimethylation: The final step involves the dimethylation of the glutamate moiety using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutaminate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorenyl and glutamate moieties, using reagents like hydrogen peroxide and sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Piperidine or other secondary amines.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields fluorenylmethanol, tert-butyl alcohol, and dimethyl-L-glutamic acid.
Substitution: Yields the deprotected amino acid derivative.
Oxidation and Reduction: Yields various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutaminate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis (SPPS) method.
Drug Development: Serves as a building block for the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutaminate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various enzymes and receptors during the synthesis and subsequent biological applications.
Comparison with Similar Compounds
Similar Compounds
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine: Another amino acid derivative with similar protecting groups used in peptide synthesis.
1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: A similar compound with an aspartate moiety instead of glutamate.
4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Another derivative with a different amino acid backbone.
Uniqueness
Tert-butyl N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutaminate is unique due to its specific combination of protecting groups and the dimethylated glutamate moiety. This combination provides enhanced stability and reactivity, making it particularly useful in complex peptide synthesis and other advanced organic synthesis applications.
Properties
Molecular Formula |
C26H32N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
tert-butyl (2S)-5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)22(14-15-23(29)28(4)5)27-25(31)32-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,27,31)/t22-/m0/s1 |
InChI Key |
PINZAMFDEPERMX-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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